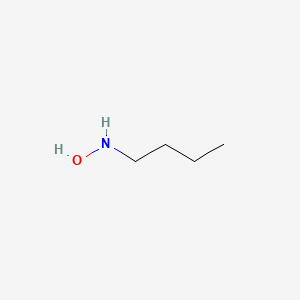

N-butylhydroxylamine

Description

Historical Trajectories and Foundational Discoveries of Substituted Hydroxylamines

The historical trajectory of hydroxylamines began with the initial preparation of hydroxylamine (B1172632) hydrochloride in 1865 by German chemist Wilhelm Clemens Lossen. This was achieved through the reaction of tin and hydrochloric acid in the presence of ethyl nitrate. The pure form of hydroxylamine was later isolated in 1891 by Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer. researchgate.net

The development of substituted hydroxylamines, including N-alkyl derivatives, has evolved over time, driven by their utility in various synthetic transformations. Early methods for synthesizing N-alkyl hydroxylamines generally involved the reduction of nitrogen-containing compounds at a higher oxidation level, such as nitro, nitroso, or oxime derivatives. google.com Another approach involved the oxidation of imine derivatives with peracids, followed by hydrolysis of the resulting oxaziridines. google.comgoogle.com While specific historical milestones for N-butylhydroxylamine itself are not extensively documented, its existence is part of this broader progression in hydroxylamine chemistry.

Contemporary Significance in Organic Synthesis and Advanced Materials Science

This compound, as a member of the N-alkyl hydroxylamine family, holds potential significance in contemporary organic synthesis and advanced materials science, primarily due to the inherent reactivity of its hydroxylamine functional group.

Organic Synthesis: In organic synthesis, N-alkyl hydroxylamines commonly serve as versatile reagents and intermediates. They are employed in the synthesis of various nitrogen-containing compounds, including other amines, nitrones, and hydroxamic acids. google.comevitachem.comchemimpex.com The nitrogen atom in this compound is nucleophilic, enabling it to participate in reactions by attacking electrophilic centers, facilitating bond formation or cleavage. evitachem.com For instance, hydroxylamines can react with aldehydes or ketones to form oximes, a reaction useful for purification or derivatization of carbonyl compounds. researchgate.net While specific detailed research findings focusing solely on this compound's unique applications in organic synthesis are less prevalent in the readily available literature compared to its tert-butyl isomer, it is expected to exhibit similar utility in these general reaction types. Its linear butyl chain might offer different steric and electronic properties compared to its branched counterparts, potentially influencing reaction kinetics and selectivity in specific synthetic pathways.

Advanced Materials Science: The reactive nature of N-alkyl hydroxylamines also suggests their potential in materials science. Generally, hydroxylamine derivatives have been investigated for uses in polymer chemistry and materials development due to their reactive nature. evitachem.comchemimpex.com For example, N,N-di-tert-butylhydroxylamine is known to inhibit the oxidative degradation of polymers, making it valuable in enhancing the stability of polymeric materials. solubilityofthings.com While direct evidence for this compound's specific role in materials science is limited, its classification as an N-alkyl hydroxylamine implies similar potential, particularly in applications requiring antioxidant properties or as a reactive component for polymer modification.

Classification within N-Alkyl Hydroxylamines and General Reactivity Principles

This compound is classified as an N-alkyl hydroxylamine, meaning an alkyl group (in this case, a linear butyl group) is attached directly to the nitrogen atom of the hydroxylamine (-NHOH) functional group. The general formula for N-alkyl hydroxylamines is R-NH-OH, where R is an alkyl group. researchgate.net

General Reactivity Principles: The reactivity of this compound stems primarily from its hydroxylamine functional group, which contains both a nucleophilic nitrogen atom and a hydroxyl group.

Nucleophilicity: The nitrogen atom is nucleophilic, allowing it to attack electrophilic centers in various substrates, leading to the formation of new bonds. evitachem.comnih.gov

Reducing Agent: N-alkyl hydroxylamines can act as reducing agents in oxidative transformations. evitachem.comnih.gov

Formation of Derivatives:

Oximes: Reaction with aldehydes or ketones yields oximes. This is a classic reaction for hydroxylamines. researchgate.net

Nitrones: Under certain conditions, N-alkyl hydroxylamines can be oxidized to form nitrones (R-N=C(R')-O), which are important intermediates in organic synthesis, particularly in cycloaddition reactions. researchgate.netevitachem.comchemimpex.comnih.gov

Nitroso Compounds: They can also react to form nitroso derivatives. evitachem.comnih.gov

Alkylation: Alkylation of hydroxylamine or N-alkylhydroxylamines typically proceeds at the nitrogen atom. researchgate.net

N-O Bond Reactivity: The N-O bond is polar and can undergo cleavage, leading to the generation of reactive intermediates such as nitrenes or nitroso compounds, which can further react with other nucleophiles or electrophiles. evitachem.comnih.gov

Synthesis Methods: Common synthetic routes for N-alkyl hydroxylamines, which would apply to this compound, include:

Reduction of Nitroalkanes: Selective hydrogenation of nitroalkanes (e.g., 1-nitrobutane) to the corresponding N-alkyl hydroxylamines can be achieved using supported palladium catalysts. This method can yield high percentages of the desired hydroxylamine. chemimpex.com

Reductive Amination of Aldehydes: This involves the conversion of a carbonyl group (e.g., from butanal) to the hydroxylamine via the corresponding N-hydroxyimine. google.com

Alkylation of Hydroxylamine: Direct alkylation of hydroxylamine with an alkyl halide (e.g., n-butyl bromide or iodide) can yield this compound, although controlling monoalkylation versus dialkylation can be a challenge. researchgate.net

Data Table

Due to the limited specific data available solely for this compound in the provided sources, a comprehensive data table with detailed research findings is not feasible. However, basic computed properties are available.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | uni.lu |

| Molecular Weight | 89.08406 Da | uni.lu |

| PubChem CID | 12355440 | uni.lu |

| SMILES | CCCCNO | uni.lu |

Structure

3D Structure

Properties

CAS No. |

5080-24-0 |

|---|---|

Molecular Formula |

C4H11NO |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

N-butylhydroxylamine |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-5-6/h5-6H,2-4H2,1H3 |

InChI Key |

SWTFBLUIBHXOAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNO |

Origin of Product |

United States |

Synthetic Methodologies for N Butylhydroxylamine and Its Derivatives

Reductive Pathways for N-alkylhydroxylamine Formation

Reductive methods are among the most common and versatile approaches for synthesizing N-alkylhydroxylamines, including N-butylhydroxylamine. These pathways involve the controlled reduction of nitro compounds, oximes, or through electrochemical means.

Reduction of Corresponding Nitro Compounds (e.g., Nitroalkanes)

The reduction of nitroalkanes is a well-established method for synthesizing hydroxylamine (B1172632) derivatives. Aliphatic nitro compounds can be converted to the corresponding hydroxylamines using various reducing agents. For instance, treatment with zinc dust and ammonium (B1175870) chloride in an aqueous or alcoholic solution is a common approach to yield hydroxylamine derivatives. nih.govuni.lu Historically, the reduction of 1-nitrobutane (B1203751) with tin and hydrochloric acid was reported to produce a product that reacted with Fehling's solution, indicative of hydroxylamine formation. cenmed.com

Other chemical reducing agents suitable for converting nitroalkanes to hydroxylamines include samarium iodide, aluminum amalgam, and lithium aluminum hydride. fishersci.ca Catalytic hydrogenation also presents a viable option, often employing catalysts such as palladium on alumina (B75360) (Pd/Al2O3) under specific conditions, typically ranging from 50-75°C and hydrogen pressures of 30-600 psig. fishersci.ca Diborane has also been noted for its ability to reduce aliphatic nitro compounds to hydroxylamines. uni.lu

A notable example demonstrating the reduction of a nitroalkane to an N-alkylhydroxylamine is the synthesis of N-tert-butylhydroxylamine (an isomer of this compound) from 2-methyl-2-nitropropane (B1294617). This reaction can be achieved using zinc dust in the presence of acetic acid in ethanol (B145695). The process typically involves adding 2-methyl-2-nitropropane and zinc dust to ethanol cooled to 10°C, followed by the dropwise addition of glacial acetic acid while maintaining the temperature below 15°C. After stirring for several hours at room temperature, the product can be isolated with high efficiency. uni.lu

Table 1: Reduction of Nitro Compounds to N-Alkylhydroxylamines

| Starting Material | Product (Example) | Reagents/Catalyst | Conditions | Yield | Reference |

| R-NO2 (Aliphatic) | R-NHOH (Hydroxylamine) | Zn dust, NH4Cl | Aqueous/Alcoholic solution | Not specified | nih.govuni.lu |

| R-NO2 (Aliphatic) | R-NHOH (Hydroxylamine) | Diborane | Not specified | Not specified | uni.lu |

| R-NO2 (Aliphatic) | R-NHOH (Hydroxylamine) | Samarium iodide, Al amalgam, LiAlH4 | Not specified | Not specified | fishersci.ca |

| R-NO2 (Aliphatic) | R-NHOH (Hydroxylamine) | Pd/Al2O3 | 50-75°C, 30-600 psig H2 | Not specified | fishersci.ca |

| 1-Nitrobutane | This compound | Tin, HCl | Not specified | Not specified | cenmed.com |

| 2-Methyl-2-nitropropane | N-tert-Butylhydroxylamine | Zinc dust, Acetic acid | Ethanol, 10-15°C then RT, 3 hours | ~100% | uni.lu |

Reductive Coupling Reactions of Aldehyde Oximes

The reduction of oximes, which are condensation products of aldehydes or ketones with hydroxylamine, represents another pathway to N-alkylhydroxylamines. While the term "reductive coupling" can sometimes imply the formation of new carbon-carbon bonds, in the context of oximes, it often refers to the reduction of the carbon-nitrogen double bond (C=N) to a carbon-nitrogen single bond (C-NHOH), thereby forming the hydroxylamine. nih.govfishersci.casigmaaldrich.com

Complex hydrides, such as sodium cyanoborohydride, are effective reducing agents for oximes, oxime ethers, and nitroketones to yield hydroxylamines. nih.gov For instance, sodium cyanoborohydride in methanol (B129727) has been successfully used to reduce ketoximes to N-(1-arylethyl)hydroxylamines with excellent yields. sigmaaldrich.com Similarly, benzyltriethylammonium borohydride (B1222165) can selectively reduce benzaldehyde (B42025) oximes and ketoximes. sigmaaldrich.com

A direct example of this methodology applied to a butyl derivative is the preparation of N,N-di-n-butylhydroxylamine (a derivative of this compound) by reacting butanal oxime with sodium borohydride in acetic acid. virtualchemistry.org Catalytic asymmetric hydrogenation of oximes and oxime ethers, utilizing high-valent metals or iridium catalytic systems, has also been explored for the synthesis of chiral hydroxylamines, although these methods may require specific and sometimes harsh conditions. nih.gov

Electrolytic Reduction Approaches

Electrochemical reduction offers a controlled and often environmentally benign route for the synthesis of N-alkylhydroxylamines. This method typically involves the reduction of nitro compounds or other nitrogen-containing functionalities at an electrode surface.

The electrolytic reduction of nitro compounds to hydroxylamines is a known process, with the final product often influenced by the pH of the reaction medium. For aliphatic nitro compounds, preparative electrolytic reduction of primary and secondary nitroalkanes can be achieved in dilute mineral acid containing alcohol. Using cathodes made of nickel, lead amalgam, or mercury, corresponding N-alkylhydroxylamines can be obtained with high yields and good current efficiencies through a four-electron process. The electrochemical reduction of tertiary nitroalkanes in aqueous buffer solutions at a mercury cathode has also been investigated, yielding hydroxylamines, though sometimes accompanied by amines. An example of this approach includes the preparation of 2-methyl-2-nitrosopropane (B1203614) via the electrolytic reduction of 2-methyl-2-nitropropane.

Chemo-selective Reduction Techniques

Chemoselective reduction is critical in synthesizing N-alkylhydroxylamines to ensure that the nitro group is reduced specifically to the hydroxylamine stage without further reduction to the amine or affecting other reducible functional groups present in the molecule.

Several reagents and conditions enable such selectivity:

Zinc metal in aqueous ammonium chloride is a widely used system for the partial reduction of nitro compounds to hydroxylamines.

Catalytic hydrogenation using specific catalysts like rhodium on carbon with excess hydrazine (B178648) monohydrate at room temperature can selectively reduce nitro groups.

Alkaline ferrous sulfate is a reliable reagent for selectively reducing a nitro group even in the presence of carbon-carbon multiple bonds. nih.gov

Titanium trichloride is effective for reducing nitro groups when an aldehyde functionality is also present in the molecule, preventing the reduction of the aldehyde. nih.gov

Hydrogenation in the presence of metal catalysts can be controlled to reduce only the nitro group without affecting other functional groups such as esters, carboxylic acids, or hydroxyl groups. nih.gov

For dinitro compounds, partial and selective reduction can be accomplished using catalytic hydrogenation with palladium on carbon and cyclohexene (B86901) or triethylammonium (B8662869) formate. Other reagents for selective reduction include titanium trichloride, hydrogen sulfide (B99878) in pyridine, or sodium/ammonium sulfide. nih.gov

Oxidative Synthetic Routes to this compound

While reductive pathways are prevalent, N-alkylhydroxylamines can also be synthesized through the oxidation of less oxidized nitrogen-containing precursors, such as N-alkylamines or imines.

Oxidation of N-Alkylamines and Imines

The oxidation of N-alkylamines provides a direct route to N-alkylhydroxylamines. A common method for synthesizing substituted hydroxylamines involves the oxidation of an amine with benzoyl peroxide. However, careful control is necessary to prevent over-oxidation, which can lead to nitrone formation. fishersci.ca

A detailed and effective oxidative pathway involves the transformation of N-alkylamines through imine and oxaziridine (B8769555) intermediates. For example, N-tert-butylhydroxylamine can be prepared by reacting N-tert-butylamine with benzaldehyde to form an imine intermediate. This imine is then oxidized using a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to produce an oxaziridine. Subsequent hydrolysis of the oxaziridine (or its rearranged nitrone) yields N-tert-butylhydroxylamine and regenerates benzaldehyde, allowing for its recycling. This multi-step process offers a controlled approach to introduce the hydroxylamine functionality. Similarly, oxidation of imino ethers with peracids followed by hydrolysis of the resulting alkoxyoxaziridine can also yield N-alkylhydroxylamines.

Table 2: Oxidation of N-Alkylamines and Imines to N-Alkylhydroxylamines

| Starting Material | Intermediate(s) | Reagents/Catalyst | Conditions | Product (Example) | Reference |

| N-Alkylamine | N/A | Benzoyl peroxide | Not specified | N-Alkylhydroxylamine | fishersci.ca |

| N-tert-Butylamine | Imine, Oxaziridine | Benzaldehyde, Peracid (e.g., m-CPBA) | Controlled temperature, Inert atmosphere, Acidic hydrolysis | N-tert-Butylhydroxylamine | |

| Imino ether | Alkoxyoxaziridine | Peracid | Not specified | N-Alkylhydroxylamine |

Peracid-Mediated Oxidation of Imino Ethers

The peracid-mediated oxidation of imino ethers represents a viable route for the synthesis of N-alkylhydroxylamines, including this compound. This method typically involves the oxidation of an imino ether with a peracid, leading to the formation of an alkoxyoxaziridine intermediate. Subsequent hydrolysis of this alkoxyoxaziridine with aqueous acid yields the desired N-alkylhydroxylamine. For instance, N-tert-butylhydroxylamine can be prepared through the oxidation of an imino ether with a peracid, followed by the hydrolysis of the resulting alkoxyoxaziridine. google.com Similarly, the oxidation of imine derivatives with peracetic acid to form oxaziridines, followed by their hydrolysis with aqueous acid, provides a useful alternative for preparing N-alkylhydroxylamines. google.com

Alkylation and Substitution Strategies for Hydroxylamines

Alkylation strategies are fundamental in introducing alkyl groups onto the nitrogen or oxygen atoms of hydroxylamine, leading to N-alkyl or O-alkyl hydroxylamine derivatives.

The N-alkylation of hydroxylamine or pre-existing N-alkylhydroxylamines typically occurs at the nitrogen atom. wikipedia.org A significant challenge in this approach is the potential for dialkylation when the desired product is a monoalkylated hydroxylamine. wikipedia.org However, selective N-monoalkylated products can be obtained under specific reaction conditions, particularly when employing bulky organic halides. thieme-connect.de For example, the reaction of an alkyl halide (R-X) with hydroxylamine (NH₂OH) can yield an N-alkylhydroxylamine (R-NH-OH) with the elimination of HX. wikipedia.org

O-alkylation of hydroxylamines requires the initial deprotonation of the hydroxyl group, often necessitating the use of a strong base such as sodium hydride (NaH). wikipedia.org This deprotonation forms an alkoxide intermediate (RNHONa), which then reacts with an alkylating agent (R'X) to yield the O-alkylated hydroxylamine (RNHOR') and a sodium halide (NaX). wikipedia.org

Alternative O-alkylation approaches include the direct preparation of O-substituted hydroxylamines from alcohols. This can be achieved through the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of the respective alcohols, followed by acidic N-deprotection. organic-chemistry.org Another method involves the substitution of alkyl bromides or iodides with N-hydroxyphthalimide, N-hydroxysuccinimide, or other N-protected hydroxylamines. nih.gov A more rapid and high-yielding synthesis of alkoxyamine hydrochloride derivatives from alkyl bromides involves the reaction with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), followed by the addition of HCl. nih.gov

Hydrolysis and Rearrangement Processes for Hydroxylamine Generation

Hydrolysis and rearrangement reactions are critical pathways for generating hydroxylamines from various precursors, including oximes, hydroxamic acids, nitrones, and oxaziridines.

Oximes: N-substituted oximes can be readily hydrolyzed to provide hydroxylamines. wikipedia.org This hydrolysis typically involves heating the oximes in the presence of various inorganic acids, which causes them to decompose into the corresponding ketones or aldehydes and hydroxylamines. wikipedia.org Furthermore, the reduction of oximes with diborane, followed by either basic or acidic hydrolysis, can exclusively yield N-monosubstituted hydroxylamines with reported yields ranging from 50% to 90%. acs.org

Hydroxamic Acids: The hydrolysis of hydroxamic acids also serves as a straightforward method for generating hydroxylamines. wikipedia.org This process is particularly significant in the quantitative analysis of hydroxamate siderophores. acs.org The rate of hydroxamic acid hydrolysis can be enhanced by the addition of certain metal ions, including ferric iron, Mn(II), Cu(II), Ni(II), Cd(II), Cr(III), and Al(III). acs.org Acid-catalyzed hydrolysis of hydroxamic acids leads to the formation of a carboxylic acid and hydroxylamine. anl.govresearchgate.net

Nitrones: Nitrones readily undergo hydrolysis to produce the corresponding carbonyl compounds and N-hydroxylamines. wikipedia.org Specifically, the acid hydrolysis of nitrones can yield N-mono-substituted alkylhydroxylamines. google.com For example, N-t-butylhydroxylamine is known to be a hydrolysis product of alpha-phenyl-N-t-butyl nitrone. nih.gov

Oxaziridines are cyclic compounds that can undergo rearrangement reactions to yield hydroxylamines. Acid-mediated rearrangements of oxaziridines are a recognized pathway to hydroxylamine formation. acs.org A synthetic strategy for N-alkylhydroxylamines, such as N-tert-butylhydroxylamine, involves the oxidation of an imine derivative with peracetic acid to form an oxaziridine, followed by the hydrolysis of this oxaziridine using aqueous acid. google.com In a related process, the oxaziridine intermediate can first rearrange to a nitrone, which is then subsequently hydrolyzed to produce N-tert-butylhydroxylamine. google.com

Compound Names and PubChem CIDs

Reaction Mechanisms and Advanced Reactivity Studies of N Butylhydroxylamine

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of N-butylhydroxylamine is largely dictated by the hydroxylamine (B1172632) functional group (-NHOH), which possesses both a nucleophilic nitrogen atom and the capacity for electron donation.

The nitrogen atom in this compound, with its lone pair of electrons, acts as a potent nucleophilic center. evitachem.com This characteristic allows it to attack a variety of electrophilic substrates, leading to the formation of new chemical bonds. evitachem.comatamanchemicals.com This nucleophilic attack is a fundamental aspect of its reactivity, enabling its use in the synthesis of more complex molecules. evitachem.com

Common reactions involving the nucleophilic character of this compound include:

Alkylation: It reacts with alkylating agents, such as alkyl halides, where the nitrogen atom displaces the halide to form N-alkylated hydroxylamine derivatives. atamanchemicals.comwikipedia.org

Acylation: Reaction with acylating agents like acyl chlorides can lead to N-acylation, forming N-acylhydroxylamines. rsc.org However, O-acylation can be a competing reaction. rsc.org

Reaction with Sulfonyl Chlorides: It can be utilized in the synthesis of primary sulfonamides through reactions with sulfonyl chlorides, showcasing its utility in creating sulfur-nitrogen bonds. evitachem.com

The general mechanism for its reaction with an electrophile (E+) can be depicted as the nitrogen lone pair attacking the electrophilic center.

This compound functions effectively as an electron donor and a reducing agent in a variety of organic transformations. evitachem.comatamanchemicals.comontosight.aichembk.com Its mechanism of action is primarily centered around its ability to donate electrons, a property conferred by its nucleophilic nature. evitachem.com This capacity makes it valuable in processes requiring the reduction of functional groups. myskinrecipes.comontosight.ai

As a reducing agent, it participates in numerous reactions, including the reduction of nitro compounds to amines and carbonyl compounds to their corresponding alcohols. myskinrecipes.comontosight.aichemimpex.com This reactivity is harnessed in both laboratory-scale synthesis and biochemical assays. ontosight.ai The compound's antioxidant properties are also linked to its ability to donate electrons and scavenge free radicals. ontosight.aichembk.commyskinrecipes.com Organic electron donors (OEDs) like this compound are neutral, ground-state molecules that can reduce substrates via single electron transfer (SET), initiating radical-based reaction pathways. scripps.edu

Oxidation and Reduction Pathways

The redox chemistry of this compound is rich and complex, involving multiple stable and transient intermediates. Its oxidation and reduction pathways are central to its application in synthesis and radical chemistry.

The oxidation of this compound is a key pathway for generating stable and persistent radical species known as aminoxyls (also called nitroxide radicals). wikipedia.org Aminoxyls are radicals with the general structure R₂N-O• and are interconvertible with their corresponding hydroxylamines and N-oxoammonium salts through redox processes. wikipedia.org

The oxidation of this compound can be achieved using various oxidizing agents or through electrochemical methods. jst.go.jpnih.gov For instance, metal-catalyzed auto-oxidation can convert this compound into nitroxide radicals. semanticscholar.org One significant reaction is the oxidative addition to acceptor olefins, where this compound reacts in the presence of an oxidant to form an aminoxyl radical. rsc.orgpsu.edu This process has been studied with a range of electron-deficient olefins. rsc.org The stability of the resulting aminoxyl radical is often enhanced by sterically bulky groups, such as the tert-butyl group, which prevent rapid disproportionation. wikipedia.org

Table 1: Examples of Acceptor Olefins in Aminoxyl Formation

| Acceptor Olefin | Resulting Radical Type | Reference |

|---|---|---|

| N-phenylmaleimide | Aminoxyl | rsc.org |

| Diethyl fumarate | Aminoxyl | rsc.org |

| Methyl acrylate | Aminoxyl | rsc.orgpsu.edu |

These aminoxyl radicals are valuable as spin traps and labels in the study of radical reactions and biological systems. wikipedia.org

Under specific oxidative conditions, this compound can be converted into the corresponding C-nitroso compound, 2-methyl-2-nitrosopropane (B1203614) (also known as tert-nitrosobutane). evitachem.comchembk.com This transformation typically involves a two-electron oxidation. jst.go.jpsemanticscholar.org The controlled oxidation of N-substituted hydroxylamines is a general and common method for synthesizing nitroso compounds. nih.gov

The process can be summarized as: (CH₃)₃C-NHOH → (CH₃)₃C-N=O + 2H⁺ + 2e⁻

Research has shown that anodic oxidation of N-alkylhydroxylamines at the first of two anodic waves leads to the formation of nitroso compounds. jst.go.jp Furthermore, studies have indicated that the oxidation of N-tert-butylhydroxylamine can produce 2-methyl-2-nitrosopropane, which itself is a well-known spin trap that can react further, for example, with tert-butyl radicals to form di-tert-butylnitroxide. semanticscholar.org

This compound and its salts are recognized as effective reducing agents for various functional groups, most notably carbonyl compounds. ontosight.aichemimpex.com It is capable of reducing aldehydes and ketones to their corresponding primary and secondary alcohols. ontosight.ai This reactivity makes it a useful reagent in organic synthesis for achieving selective reductions. chemimpex.com

Table 2: Substrates Reduced by this compound

| Substrate Class | Product Class | Reference |

|---|---|---|

| Aldehydes | Primary Alcohols | ontosight.ai |

| Ketones | Secondary Alcohols | ontosight.aichemimpex.com |

The reduction of carbonyls by hydroxylamines can proceed through the formation of an oxime intermediate, which is then further reduced, although direct hydride transfer mechanisms can also be at play depending on the specific reagents and conditions. atamanchemicals.comwikipedia.org Its utility extends beyond simple carbonyls to the reduction of other functionalities, such as nitro groups, providing a pathway to primary amines. myskinrecipes.com

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-2-nitrosopropane (tert-nitrosobutane) |

| Alkyl Halides |

| N-acylhydroxylamines |

| Sulfonyl Chlorides |

| Primary Sulfonamides |

| Nitro Compounds |

| Amines |

| Carbonyl Compounds |

| Alcohols |

| Aminoxyls (Nitroxide Radicals) |

| N-oxoammonium salts |

| N-phenylmaleimide |

| Diethyl fumarate |

| Methyl acrylate |

| 1,4-Benzoquinone |

| Di-tert-butylnitroxide |

| Aldehydes |

| Ketones |

Condensation and Addition Reactions

This compound participates in various condensation and addition reactions, leveraging the nucleophilicity of its nitrogen atom and the reactivity of the hydroxyl group. These reactions are fundamental to the synthesis of a diverse range of heterocyclic and open-chain compounds.

This compound readily reacts with aldehydes and ketones to form oximes and nitrones, which are valuable intermediates in organic synthesis. The reaction with carbonyl compounds typically proceeds via a condensation mechanism. For instance, the reaction of N-tert-butylhydroxylamine with various aldehydes and ketones can be catalyzed by pyrrolidine, leading to the formation of nitrones in high yields under mild conditions. researchgate.net The synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones has also been achieved using N-tert-butylhydroxylamine hydrochloride. sigmaaldrich.cn

The formation of nitrones from N-substituted hydroxylamines and carbonyl compounds is a well-established method. open.ac.uk This condensation is efficient for both alkyl and aryl N-substituents. open.ac.uk For example, N-tert-butyl-α-(4-fluorophenyl)nitrone (FPBN) has been synthesized by reacting N-tert-butylhydroxylamine with 4-fluorobenzaldehyde. umich.edu The rate of this conversion is significantly influenced by the concentration of sodium hydroxide, with the reaction being almost quantitative in 2N NaOH at room temperature after 10 minutes. umich.edu

The reaction can be influenced by various factors. For instance, the synthesis of 2,4-Disulfophenyl-N-tert-butylnitrone from N-tert-butylhydroxylamine and Benzaldehyde-2,4-disulfonic acid disodium (B8443419) salt is typically conducted in refluxing methanol (B129727). reddit.com

A cascade reaction involving the formation of an oxime, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition, has been demonstrated with haloaldehydes. rsc.org This multi-component approach allows for the synthesis of complex heterocyclic compounds like isoxazolidines. rsc.org

The table below summarizes examples of nitrone formation from this compound and various carbonyl compounds.

| Carbonyl Compound | Product | Reaction Conditions | Reference |

| 4-Fluorobenzaldehyde | N-tert-Butyl-α-(4-fluorophenyl)nitrone (FPBN) | 0.5N NaOH, 60°C, 3 hours | umich.edu |

| Benzaldehyde-2,4-disulfonic acid disodium salt | 2,4-Disulfophenyl-N-tert-butylnitrone | Refluxing methanol, ~18 hours | reddit.com |

| Various aromatic aldehydes | α-Aryl-N-tert-butyl nitrones | Not specified | researchgate.net |

| Haloaldehydes | Intermediate nitrones for cycloaddition | Not specified | rsc.org |

Nitrones derived from this compound are versatile 1,3-dipoles that readily participate in cycloaddition reactions, particularly [3+2] cycloadditions with various dipolarophiles. nih.gov These reactions are a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolidines. rsc.org

The reactivity of these nitrones can be tuned by substitution at the nitrone carbon or nitrogen atom. nih.gov For example, nitrones have been shown to react rapidly with strained alkenes like trans-cyclooctenes (TCO) and cyclooctynes in strain-promoted cycloaddition reactions, which are useful in bioorthogonal chemistry. nih.gov The reaction rates for some of these cycloadditions are among the fastest reported for bioorthogonal reactions. nih.gov

One-pot procedures have been developed where the nitrone is generated in situ from this compound and a carbonyl compound, and then immediately trapped by a dipolarophile. arkat-usa.org For instance, the oxidation of N-hydroxypiperidine and N-hydroxymorpholine in the presence of electron-rich styrenes leads to the formation of cycloadducts in high yields. arkat-usa.org

The table below provides examples of cycloaddition reactions involving nitrones derived from this compound.

| Nitrone Source | Dipolarophile | Product | Reaction Conditions | Reference |

| N-hydroxypiperidine | Electron-rich styrenes | Isoxazolidine cycloadducts | Refluxing toluene | arkat-usa.org |

| N-hydroxymorpholine | Electron-rich styrenes | Isoxazolidine cycloadducts | Low yield | arkat-usa.org |

| Acyclic nitrones | Levoglucosenone, N,N-dimethylacrylamide | Isoxazolidine adducts | Solvent-free, heating | mdpi.com |

Radical Chemistry and Scavenging Mechanisms

This compound and its derivatives are actively involved in radical chemistry, functioning as potent radical scavengers and spin trapping agents. This reactivity is central to their application in mitigating oxidative stress.

N-tert-butylhydroxylamine is a widely used spin trapping agent for the detection and identification of short-lived free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. sigmaaldrich.cntandfonline.comtandfonline.comnih.gov In the presence of an oxidizing agent like hydrogen peroxide, N-tert-butylhydroxylamine is oxidized to the radical t-BuN(O)H, which is then converted to the spin trap 2-methyl-2-nitrosopropane. tandfonline.comtandfonline.comnih.gov This spin trap can then react with short-lived radicals (R•) to form stable aminooxyl radicals (t-BuN(O)R), which can be detected by EPR. tandfonline.comtandfonline.com

This method has been successfully used to trap a variety of radicals derived from substrates like methanol, ethanol (B145695), and dimethyl sulfoxide. tandfonline.com The formation of these spin adducts allows for the characterization of the transient radical species.

Hydroxylamines, including derivatives of this compound, have demonstrated antioxidant properties through their ability to quench peroxyl radicals. nih.gov The mechanism often involves the transfer of a hydrogen atom from the hydroxylamine to the peroxyl radical, thus breaking the radical chain reaction of lipid peroxidation. nih.gov For instance, N,N-dibenzylhydroxylamine (DBHA) effectively quenches peroxyl radicals at the end of propagating polymer chains through hydrogen abstraction. core.ac.uk

Studies have shown that N-tert-butylhydroxylamine can exhibit significant antioxidant activity against peroxyl radicals. csic.es This reactivity underscores its potential as a protective agent against oxidative damage.

N-tert-butylhydroxylamine plays a role in Fenton and Fenton-like reactions, which are significant sources of highly reactive hydroxyl radicals (•OH). tandfonline.comtandfonline.comnih.govresearchgate.net The spin trapping of radicals using N-tert-butylhydroxylamine and hydrogen peroxide is often enhanced by the presence of iron ions, indicating the involvement of an iron-driven Fenton reaction. tandfonline.comtandfonline.comnih.gov In this system, N-tert-butylhydroxylamine is oxidized, and simultaneously, H₂O₂ is cleaved to form hydroxyl radicals. tandfonline.comtandfonline.com These hydroxyl radicals can then abstract hydrogen atoms from other molecules to generate primary radicals, which are subsequently trapped. tandfonline.comtandfonline.com

N-tert-butylhydroxylamine itself has been shown to react with hydroxyl radicals, which is a key aspect of its antioxidant and radioprotective effects. oup.comnih.gov By scavenging these highly damaging radicals, it can mitigate cellular damage. oup.com

Applications of N Butylhydroxylamine in Advanced Organic Synthesis

Reagent in Complex Molecular Construction

The reactivity of N-butylhydroxylamine allows for its use in the synthesis of a wide array of important organic molecules.

This compound is a key precursor for the synthesis of various functionalized amines and other nitrogenous compounds. chemimpex.com Its derivatives, such as N-tert-butylhydroxylamine, can be utilized in the synthesis of primary sulfonamides. For instance, the reaction of organometallic reagents like Grignard or organolithium reagents with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) provides a direct route to primary sulfonamides. organic-chemistry.org This method is notable for its efficiency and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org

The compound also facilitates the creation of other nitrogen-containing molecules. For example, N-alkylhydroxylamines can be prepared through various methods, including the reduction of corresponding oximes. thieme-connect.de The hydrochloride salt of N-tert-butylhydroxylamine is a versatile reagent for synthesizing amines and other nitrogen-containing compounds crucial for pharmaceuticals and agrochemicals. chemimpex.com

| Reagent | Product | Application |

| N-sulfinyl-O-(tert-butyl)hydroxylamine | Primary sulfonamides | Synthesis of medicinally relevant compounds |

| N-tert-butylhydroxylamine hydrochloride | Amines, Nitrogen-containing compounds | Pharmaceutical and agrochemical synthesis |

This table summarizes the use of this compound derivatives in the synthesis of functionalized amines and nitrogen-containing compounds.

N-alkyl hydroxylamines, including this compound, are important intermediates in the preparation of hydroxamic acids and C-nitroso compounds. google.comgoogle.com Hydroxamic acids, which possess the R-CO-N(OH)-R' functional group, can be synthesized from carboxylic acids or their derivatives and hydroxylamine (B1172632) salts. wikipedia.org N-tert-butylhydroxylamine acetate (B1210297) is specifically noted for its use in preparing hydroxamic acids, which are vital components in many bioactive molecules. nordmann.global

Furthermore, this compound can be a precursor to C-nitroso compounds. For instance, 2-methyl-2-nitrosopropane (B1203614), a valuable spin-trapping agent, is synthesized from N-tert-butylhydroxylamine. orgsyn.org These C-nitroso compounds are reactive species that can participate in various organic transformations.

Role in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. msu.edunumberanalytics.com this compound is a valuable precursor in the synthesis of various nitrogen-containing heterocycles.

Nitrones are crucial intermediates in organic synthesis, often generated from N-substituted hydroxylamines. google.comgoogle.com Specifically, N-tert-butylhydroxylamine reacts with aromatic aldehydes to form nitrones like α-phenyl-N-tert-butyl nitrone (PBN) and its derivatives. researchgate.netplos.org The synthesis of various C-aryl and C-alkyl-nitrones can be achieved through the condensation of aldehydes with N-substituted-hydroxylamines. researchgate.net These reactions can be facilitated by microwave irradiation, often proceeding without the need for a solvent or base. researchgate.net The resulting nitrones are stable compounds that can be used in subsequent reactions, such as 1,3-dipolar cycloadditions to form isoxazolidines. researchgate.net

| Reactants | Product |

| Aromatic Aldehyde + N-tert-butylhydroxylamine | α-Aryl-N-tert-butyl nitrone |

| Aldehyde + N-substituted-hydroxylamine | C-Aryl or C-Alkyl-nitrone |

This table illustrates the formation of nitrones from this compound and its derivatives.

N-tert-butylhydroxylamine hydrochloride has been utilized in the synthesis of specific and complex heterocyclic structures such as 3-spirocyclopropanated 2-azetidinones. sigmaaldrich.cnunilongindustry.comsigmaaldrich.com These β-lactam derivatives are of interest due to their potential biological activity. The synthesis often involves a 1,3-dipolar cycloaddition reaction between a nitrone, derived from a hydroxylamine, and an appropriate alkene. uni-goettingen.de For example, differently substituted nitrones can be reacted with bicyclopropylidene to yield 3-spirocyclopropanated-2-azetidinones. uni-goettingen.de

Derivatization for Specific Synthetic Targets

This compound and its derivatives can be modified to create reagents for specific synthetic purposes. For instance, Fmoc-N-butyl-hydroxylamine, which contains the fluorenylmethyloxycarbonyl (Fmoc) protecting group, is used in peptide synthesis and for creating hydroxylamine derivatives with enhanced stability and handling properties. chemimpex.com This derivatization allows for selective reactions and the efficient synthesis of complex molecules. chemimpex.com

Another example is the synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a reagent developed for the direct synthesis of primary sulfonamides from organometallic reagents. organic-chemistry.org This demonstrates how derivatization of the basic hydroxylamine structure can lead to novel and highly useful synthetic tools.

Synthesis of Primary Sulfonamides via Novel Sulfinylamine Reagents (e.g., N-Sulfinyl-O-(tert-butyl)hydroxylamine)

The primary sulfonamide moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents. chemistryviews.orgunilongindustry.com Traditional synthetic routes to these compounds often rely on harsh conditions and the use of difficult-to-handle reagents like ammonia. chemistryviews.org A significant advancement in this area involves the use of a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine, commonly known as t-BuONSO. chemistryviews.orgorganic-chemistry.org This stable, colorless liquid is prepared from commercially available O-tert-butylhydroxylamine hydrochloride. chemistryviews.orgbohrium.com

The method, developed by Michael C. Willis and colleagues, allows for a convenient one-step synthesis of primary sulfonamides. chemistryviews.orgorganic-chemistry.org It involves reacting t-BuONSO with a variety of organometallic reagents, such as (hetero)aryl or alkyl Grignard reagents and organolithiums. chemistryviews.orgorganic-chemistry.org The reaction is typically conducted in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C, demonstrating good functional group tolerance and providing the desired primary sulfonamides in good to excellent yields. chemistryviews.orgtcichemicals.com This approach is noted for its efficiency and scalability, accommodating a wide range of nucleophiles. organic-chemistry.org The reaction proceeds through the formation of a sulfinamide intermediate, which then converts to a sulfonimidate ester anion before yielding the final sulfonamide product. organic-chemistry.org

Table 1: Properties of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

| Property | Value |

|---|---|

| Synonym | t-BuONSO |

| Empirical Formula | C₄H₉NO₂S |

| CAS Number | 2567792-04-3 |

| Molecular Weight | 135.18 g/mol |

| Form | Liquid |

| Density | 1.062 g/mL |

| Refractive Index | n/D 1.454 |

| Storage Temperature | −20°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Formation of α-Ketoamides

The α-ketoamide functional group is a significant structure in bioactive molecules. Research has shown that N-tert-Butylhydroxylamine hydrochloride serves as a reagent in the synthesis of α-ketoamides. unilongindustry.comsigmaaldrich.cnsigmaaldrich.com While various pathways exist for the formation of α-ketoamide-containing peptides, such as through oxidative decarboxylation or hydroxyl radical-mediated processes, the use of hydroxylamine derivatives provides a direct synthetic route. sigmaaldrich.cnnih.gov Specifically, N-tert-Butylhydroxylamine hydrochloride has been explicitly cited for its application in preparing these valuable compounds. unilongindustry.comsigmaaldrich.cnsigmaaldrich.com

Protecting Group Chemistry and Applications

In the multistep synthesis of complex molecules like peptides, protecting groups are essential tools to temporarily block reactive functional groups, allowing for selective reactions at other sites. organic-chemistry.org

Use of Fmoc-N-butyl-hydroxylamine in Peptide Synthesis

Fmoc-N-butyl-hydroxylamine is a specialized reagent utilized in organic synthesis and peptide chemistry. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group. chemimpex.comembrapa.br In this context, the reagent's primary role is in the synthesis of hydroxylamine derivatives, which are important for developing pharmaceuticals and fine chemicals. chemimpex.com By incorporating the Fmoc protecting group, the reagent offers enhanced stability and favorable solubility in organic solvents. chemimpex.comchemimpex.com This allows for selective reactions to occur elsewhere in a molecule without interference from the hydroxylamine functionality. chemimpex.comchemimpex.com Researchers have successfully used this compound to prepare peptide-based therapeutics and to modify biomolecules, highlighting its utility in medicinal chemistry. chemimpex.com

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy is a sophisticated approach used in complex syntheses where multiple functional groups require protection. numberanalytics.com This strategy involves using several different protecting groups in a single molecule, each of which can be removed under a unique set of conditions without affecting the others. organic-chemistry.orgnumberanalytics.com This allows for the sequential deprotection and reaction of specific sites within a complex structure. numberanalytics.com

A classic example of an orthogonal pair is the Fmoc (fluorenylmethyloxycarbonyl) group and the t-butyl (tBu) group. iris-biotech.de The Fmoc group is base-labile and is typically removed using a base such as piperidine. embrapa.briris-biotech.de In contrast, the tBu group is acid-labile and is removed with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Fmoc-N-butyl-hydroxylamine fits directly into this strategy. The Fmoc group on this reagent can be selectively cleaved under basic conditions, leaving acid-labile groups (like Boc, tBu, or Trityl) on other parts of the molecule, such as amino acid side chains, completely intact. organic-chemistry.orgembrapa.briris-biotech.de This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where precise, stepwise control over bond formation is necessary to build a specific peptide sequence. embrapa.br The ability to deprotect one group while others remain stable is the foundation of modern, complex peptide synthesis. numberanalytics.com

N Butylhydroxylamine in Polymer Science and Materials Chemistry

Catalytic and Initiating Roles in Polymerization Processes

N-butylhydroxylamine and its derivatives can act as catalysts or initiators in various polymerization reactions, particularly those involving free radicals.

Free Radical Polymerization Initiation

Free radical polymerization is a chain reaction mechanism involving initiation, propagation, chain transfer, and termination steps. Initiators are crucial for generating the initial radical species that react with monomers to form propagating radicals. While this compound itself is not typically listed as a direct initiator in the same vein as peroxides or azo compounds, hydroxylamine (B1172632) derivatives can be involved in radical generation. For instance, N-tert-butylhydroxylamine has been used in spin trapping of short-lived radicals, indicating its ability to interact with radical species acs.orgsigmaaldrich.com. The initiation step in free radical polymerization involves the dissociation of an initiator to form radical species, followed by the addition of a monomer molecule to these radicals uc.edufujifilm.com. The efficiency of an initiator, which is the fraction of radicals that contribute to polymerization, can be affected by side reactions, such as radicals recombining before initiating a chain wikipedia.org.

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with predictable molecular weights and low polydispersity mdpi.compusan.ac.kr. While this compound itself is not a direct nitroxide or ATRP catalyst, hydroxylamine derivatives are precursors to nitroxides, which are key components in NMP. For example, N,N-dialkylhydroxylamines can be involved in the formation of nitroxides, which reversibly cap growing polymer chains, thereby controlling the polymerization process core.ac.ukepo.org. The ability to control polymerization is critical for tailoring polymer properties for specific applications mdpi.com.

Inhibitory and Stabilizing Functions in Polymer Systems

This compound and related hydroxylamine compounds are recognized for their inhibitory and stabilizing properties in polymer systems, particularly in preventing premature or undesirable polymerization.

Shortstopping Agents in Emulsion Polymerization

In emulsion polymerization, shortstopping agents are added to terminate the polymerization reaction at a desired conversion level, ensuring optimal physical properties for the resulting elastomers rubbernews.com. N-alkylhydroxylamine compounds, including N-tertiary-butylhydroxylamine (TBHA), are used as shortstopping agents in free radical initiated emulsion polymerization reactions googleapis.com. These agents are crucial for maintaining the desired conversion level and preventing further polymerization, which can affect the Mooney viscosity of the rubber rubbernews.com. For example, N-isopropylhydroxylamine (IPHA), a related hydroxylamine, has been shown to be more effective than diethylhydroxylamine (DEHA) in shortstopping and maintaining conversion in styrene-butadiene rubber (SBR) systems rubbernews.com.

Popcorn Polymer Inhibition Mechanisms

Popcorn polymer, also known as "popcorn" or "cauliflower" polymer, is a highly cross-linked, insoluble, and often hazardous form of polymer that can spontaneously grow in monomer handling and recovery systems aiche.org. Its formation is a significant industrial problem, leading to fouling and potential equipment damage aiche.org. N,N-dialkylhydroxylamines, including N,N-di-n-butylhydroxylamine, have been found to be effective inhibitors of popcorn polymer formation google.comgoogle.com. These compounds can prevent the growth of popcorn polymer even in the presence of polymer seeds googleapis.com. The mechanism often involves scavenging radicals that propagate the popcorn polymer growth core.ac.ukaiche.org. For instance, N,N-dibenzylhydroxylamine (DBHA) inhibits styrene (B11656) polymerization by quenching peroxyl radicals through hydrogen abstraction, with N,N-dibenzylnitroxide also contributing to the inhibition core.ac.uk.

The effectiveness of various hydroxylamine-based inhibitors against popcorn polymer formation can be compared through tests that monitor the time until popcorn polymer appears.

Table 1: Popcorn Polymer Inhibition Performance of Selected Hydroxylamines

| Inhibitor Type | Concentration (wt%) | Result on Oven Heating at 140°F (60°C) | Citation |

| No inhibitor | - | Popped in 10 hours | googleapis.com |

| DEHA | 0.05 | Popped after 7.5 days | googleapis.com |

| DEHA | 0.10 | Popped after 14 days | googleapis.com |

| N,N-di-n-butylhydroxylamine | 0.001-5 | Effective inhibition | google.com |

Integration into Advanced Polymer Formulations and Materials Development

This compound and its derivatives can be integrated into advanced polymer formulations and contribute to materials development due to their versatile chemical properties. While direct examples of this compound's integration into specific advanced polymer formulations are less explicitly detailed in general literature, hydroxylamine derivatives, in general, are recognized for their utility in polymer science. For example, oxime click chemistry, which involves the reaction of an aminooxy-functionalized compound (a type of hydroxylamine derivative) with an aldehyde or ketone, has emerged as a powerful tool for the development of advanced polymeric materials rsc.org. This includes the synthesis of self-healing, degradable, or dynamic polymers, and for patterning surfaces rsc.org. The stability of oxime bonds, compared to imine or hydrazone linkages, makes them suitable for applications requiring stable materials, potentially with higher residence times in biomedical contexts rsc.org. The broader field of polymer formulation and materials development often involves optimizing polymeric composition and incorporating specific agents to achieve desired properties, such as controlled release or enhanced stability nih.govnih.gov.

Coordination Chemistry of N Butylhydroxylamine and Its Derivatives

Ligand Design and Complexation with Transition Metals

The ability of the hydroxylamine (B1172632) moiety to coordinate with transition metals in various ways, combined with the stabilizing effect of macrocyclic structures, has paved the way for a new class of ligands and complexes.

Hydroxylamines exhibit a versatile coordination chemistry that is substantially different from that of simple amines. nih.gov They can act as ligands that coordinate to metal ions in several distinct modes. These include binding through the nitrogen atom, the oxygen atom, or simultaneously through both in an η²-coordination fashion. nih.gov This flexibility allows for the formation of a wide variety of complex geometries.

Furthermore, the hydroxylamine group is redox non-innocent and its coordination mode can be influenced by its protonation state. nih.govspringernature.com The N-OH fragment has an acidic proton, and upon deprotonation, the resulting hydroxylamido ligand becomes a much stronger σ-donor, which can dramatically alter its coordination properties and stabilize higher oxidation states in the metal center. nih.gov The presence of strong hydrogen bonds in hydroxylamine-containing ligands also contributes to the stability of the resulting metal complexes. nih.gov

To overcome the inherent instability of many transition metal complexes with simple hydroxylamine ligands, researchers have designed macrocyclic poly-N-hydroxylamines, also known as "crown-hydroxylamines". nih.govspringernature.com These ligands embed multiple N-OH groups into a macrocyclic polyamine framework, such as tacn (1,4,7-triazacyclononane) or cyclam (1,4,8,11-tetraazacyclotetradecane). The stability of the resulting metal complexes is enhanced due to the macrocycle effect and strong intramolecular hydrogen bonding interactions between the N-OH groups. nih.gov

The synthesis of these crown-hydroxylamines is achieved through a multi-step process that avoids direct N-hydroxylation. A common approach involves the N-benzoyloxylation of the parent macrocyclic polyamine, creating a stable intermediate. This protected macrocycle can then be deprotected to yield the free crown-hydroxylamine. The deprotection is typically accomplished through hydrazinolysis (treatment with hydrazine (B178648) hydrate), which cleaves the benzoyl groups. nih.govresearchgate.net

| Target Compound | Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| tacn(OH)₃ | tacn(OBz)₃ | Hydrazine hydrate | CHCl₃ | Room temp, overnight | 81% |

| cyclam(OH)₄ | cyclam(OBz)₄ | Hydrazine hydrate | CHCl₃ | Reflux, 4 h | 85% |

| qub.ac.uk-ane[NOH]₅ | qub.ac.uk-ane[NOBz]₅ | Hydrazine hydrate | CHCl₃ | Reflux, 4 h | 75% |

These crown-hydroxylamines form stable, air-stable complexes with various d-block transition metals, including Cu(II), Ni(II), Mn(II), and Zn(II), where the metal ion is coordinated by multiple hydroxylamine fragments. nih.govspringernature.com

Catalytic Applications of Metal-Hydroxylamine Complexes

The redox-active nature of the hydroxylamine ligand makes its metal complexes promising candidates for catalysis, particularly in oxidation and electron transfer reactions.

Complexes of macrocyclic amines with redox-active metals are known to catalyze various aerobic oxidation reactions. nih.gov The incorporation of hydroxylamine groups into these macrocycles can enhance this catalytic activity. The N-OH unit in crown-hydroxylamine complexes can intramolecularly assist in oxidation processes. nih.gov

Copper complexes of crown-hydroxylamines have demonstrated catalytic activity in activating dioxygen for aerobic oxidation reactions under ambient conditions. nih.gov In contrast, the corresponding copper complexes with the parent macrocyclic polyamines (lacking the N-OH groups) show little to no activity in these same reactions. nih.gov This catalytic cycle is believed to involve the redox non-innocent N-O bond, which can facilitate the oxidation of organic substrates via nitroxyl radical species. nih.govspringernature.com This mechanism is analogous to well-established catalytic systems that use stable nitroxyl radicals like TEMPO in combination with transition metals for selective aerobic oxidations. nih.govqub.ac.uk The combination of a persistent aminoxyl radical with a Mn(II)/Co(II) couple, for instance, has been shown to be highly effective for the aerobic oxidation of alcohols.

| Catalyst | Substrate | Activity | Reference |

|---|---|---|---|

| Copper-cyclam(OH)₄ complex | Organic substrates | Active | nih.gov |

| Copper-cyclam complex | Organic substrates | Poor to no activity | nih.gov |

An intriguing feature of hydroxylamine ligands is their ability to be "redox non-innocent," which can be used to modulate electron transfer reactions in their metal complexes. springernature.com The mechanism of electron transfer can be classified as either outer-sphere, involving direct electron transfer between two complexes, or inner-sphere, where a bridging ligand is shared between the two metal centers. libretexts.org Hydroxylamine and its derivatives, with their available lone pairs and ability to bridge metal ions, can participate in inner-sphere electron transfer pathways. sapub.org

The reactivity of metal complexes with hydroxylamines in redox reactions is strongly correlated with the reduction potentials of the metal centers. nih.gov For example, iron(III) and manganese(III) porphyrins, which are relatively easy to reduce, readily undergo a reductive nitrosylation reaction with hydroxylamine. This process involves an internal electron transfer from the coordinated hydroxylamine to the metal center. nih.gov In contrast, cobalt(II) and chromium(III) porphyrins are unreactive under similar anaerobic conditions. nih.gov

Furthermore, the deprotonation of the hydroxylamine ligand can significantly impact the redox properties of the complex. The deprotonated form is a stronger electron donor and can stabilize higher oxidation states of transition metals, thereby modulating the thermodynamics and kinetics of electron transfer events. nih.gov

Compound Names

| Abbreviation / Common Name | Systematic Name |

|---|---|

| N-butylhydroxylamine | This compound |

| tacn | 1,4,7-Triazacyclononane |

| cyclam | 1,4,8,11-Tetraazacyclotetradecane |

| tacn(OH)₃ | 1,4,7-trihydroxy-1,4,7-triazacyclononane |

| cyclam(OH)₄ | 1,4,8,11-tetrahydroxy-1,4,8,11-tetraazacyclotetradecane |

| qub.ac.uk-ane[NOH]₅ | 1,5,9,13,17-pentahydroxy-1,5,9,13,17-pentaazacycloicosane |

| tacn(OBz)₃ | 1,4,7-tris(benzoyloxy)-1,4,7-triazacyclononane |

| cyclam(OBz)₄ | 1,4,8,11-tetrakis(benzoyloxy)-1,4,8,11-tetraazacyclotetradecane |

| qub.ac.uk-ane[NOBz]₅ | 1,5,9,13,17-pentakis(benzoyloxy)-1,5,9,13,17-pentaazacycloicosane |

| Hydrazine hydrate | Hydrazine hydrate |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

Supramolecular Chemistry Involving N Butylhydroxylamine

Molecular Recognition and Self-Assembly Processes

Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, driven by weak, reversible, non-covalent interactions such as hydrogen bonding, hydrophobic forces, and van der Waals forces. wikipedia.org N-butylhydroxylamine, with its amphiphilic character, is well-suited to participate in these phenomena. The hydroxylamine (B1172632) moiety (-NHOH) is a potent hydrogen-bond donor and acceptor, capable of forming specific, directional interactions that guide molecular recognition.

While direct studies on the self-assembly of this compound alone are not extensively documented, the principles can be inferred from related systems. For instance, cyclic amines have been shown to form proton-bound homodimers when encapsulated within water-soluble supramolecular hosts, a process driven by hydrogen bonding. rsc.org Similarly, the hydroxylamine group in this compound can engage in hydrogen bonding networks. The n-butyl group introduces hydrophobic character, promoting aggregation in aqueous environments to minimize unfavorable interactions with water, a key driver for the self-assembly of amphiphilic molecules into higher-order structures. nih.gov This dual nature allows this compound to potentially interact with both polar and non-polar domains of other molecules, acting as a molecular guest or a component in a larger self-assembling system.

Integration into Responsive Supramolecular Systems (e.g., Hydrogels)

Supramolecular hydrogels are three-dimensional networks formed by the self-assembly of low-molecular-weight gelators held together by non-covalent forces. nih.gov A key feature of these materials is their responsiveness to external stimuli like pH, temperature, or chemical agents, which can trigger a transition between a gel and a liquid (sol) state. dntb.gov.uamdpi.com

This compound can be integrated into such responsive systems in several ways. Although direct incorporation as a primary gelator is not widely reported, it can function as a chemical trigger. The hydroxylamine group is susceptible to oxidation. This reactivity can be harnessed to create oxidation-responsive hydrogels. For example, a hydrogel could be designed to disassemble upon oxidation of an incorporated hydroxylamine derivative, leading to the release of an encapsulated substance. nih.gov In a study on aldehyde-responsive hydrogels, the related compound N-tert-butylhydroxylamine was shown to have a protective effect in a neurotoxicity model, highlighting the potential for hydroxylamines to act as active agents released from a hydrogel matrix. researchgate.net

Furthermore, hydrogels can be formed through dynamic covalent bonds, such as those between aldehyde groups and amines or hydrazides. nih.gov The amine function within this compound suggests its potential use as a component or modulator in hydrogels that rely on reversible imine or oxime formation, contributing to the system's responsiveness.

Role in Metal-Templated Synthesis of Complex Macrocycles (e.g., Siderophores)

Metal-templated synthesis is a powerful strategy for constructing complex macrocyclic architectures that are otherwise difficult to obtain. bhu.ac.in In this approach, a metal ion acts as a template, organizing and pre-orienting precursor molecules (ligsons) for a high-yield cyclization reaction. nih.govwikipedia.org The metal ion directs the reaction pathway, favoring the formation of a cyclic product over linear polymers. mdpi.comlibretexts.org

The hydroxylamine group of this compound contains both nitrogen and oxygen atoms that can coordinate to a metal center. This chelating ability allows it to act as a ligson in template reactions. While specific examples detailing the use of this compound in the synthesis of siderophore-like macrocycles are not prominent in the literature, the principle is well-established. Siderophores are iron-chelating compounds that often contain hydroxamic acid moieties (-C(O)N(OH)R), which are derivatives of hydroxylamines. The coordination of these groups to a metal ion like Fe(III) is crucial for their biological function and can be mimicked in synthetic template reactions.

The general mechanism involves the coordination of multiple ligsons, such as this compound and a dicarbonyl compound, to a metal template. bhu.ac.in The metal holds the reactive groups in close proximity, facilitating an intramolecular reaction to form the macrocycle. mdpi.com The size and coordination geometry of the metal ion can determine the size of the resulting macrocycle, allowing for the selective synthesis of, for example, a [2+2] over a [1+1] condensation product. bhu.ac.in

Supramolecular Assembly on Nanomaterials (e.g., Carbon Nanotubes)

The surfaces of nanomaterials provide a unique platform for supramolecular assembly. Carbon nanotubes (CNTs), with their high surface area and tunable electronic properties, are particularly effective supports for creating novel catalytic systems. nih.gov Supramolecular strategies allow for the non-covalent assembly of catalysts on CNT surfaces, preserving the intrinsic properties of both the nanotube and the catalyst. mdpi-res.com

A notable application involving hydroxylamines is the creation of CNT-supported metallic nanoparticle catalysts for oxidation reactions. mdpi.com In one approach, a layer-by-layer assembly is used. First, an amphiphilic molecule, such as nitrilotriacetic-diyne (DANTA), is dispersed with CNTs in water. The hydrophobic part of the amphiphile adsorbs onto the CNT surface via van der Waals and π-π interactions, while the hydrophilic head orients towards the aqueous phase, forming nanoring-like supramolecular structures. mdpi.comrsc.org These assemblies can then be used to stabilize metallic nanoparticles, such as gold (Au) or rhodium (Rh), creating a robust and reusable heterogeneous catalyst. mdpi.comrsc.org

These nanohybrid catalysts have proven effective in the selective aerobic oxidation of hydroxylamines to their corresponding nitroso compounds under mild conditions. nih.govrsc.org Research has demonstrated high yields for the oxidation of substrates like tert-butylhydroxylamine and N-cyclohexylhydroxylamine using both Au-CNT and Rh-CNT catalysts. mdpi.comrsc.org The catalytic activity is confined to the surface of the nanohybrid, which can be easily recovered and reused. nih.gov this compound, as a structural analogue, would be an expected substrate for such catalytic systems.

Table 1: Catalytic Oxidation of Hydroxylamine Derivatives using Nanohybrid Catalysts This table presents research findings on the oxidation of various hydroxylamine substrates using catalysts assembled on carbon nanotubes. This compound is expected to behave similarly to the tert-butyl and cyclohexyl derivatives shown.

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-butylhydroxylamine | AuCNT/K₂CO₃ | tert-butyl nitroso compound | 81 | nih.govmdpi.com |

| N-cyclohexylhydroxylamine | AuCNT/K₂CO₃ | nitrosocyclohexane | 83 | mdpi.com |

| N-phenylhydroxylamine | AuCNT/K₂CO₃ | azoxybenzene | 95 | nih.gov |

| tert-butylhydroxylamine | RhCNT | tert-butyl nitroso compound | ~100 | rsc.org |

| N-cyclohexylhydroxylamine | RhCNT | nitrosocyclohexane | 93 | rsc.org |

Advanced Analytical and Spectroscopic Characterization Methods in N Butylhydroxylamine Research

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including free radicals. nih.govbruker.com In the context of N-butylhydroxylamine research, EPR is frequently employed to study radical intermediates and products.

N-tert-butylhydroxylamine can be oxidized to form the tert-butyl aminoxyl radical, a stable nitroxide radical detectable by EPR. mdpi.com This property is utilized in spin trapping experiments, where N-tert-butylhydroxylamine, upon oxidation to 2-methyl-2-nitrosopropane (B1203614), can trap short-lived radicals. nih.govtandfonline.com The resulting spin adducts are more stable and yield characteristic EPR spectra, allowing for the identification of the original transient radical species. nih.govtandfonline.comresearchgate.net For instance, in reactions involving hydrogen peroxide, N-tert-butylhydroxylamine can be used to trap hydroxyl radicals, forming aminoxyl radicals that are observable by EPR spectroscopy. nih.govtandfonline.com The presence of iron ions can enhance this reaction. nih.govtandfonline.com

EPR has been instrumental in studying the reactions of nitrones derived from N-tert-butylhydroxylamine, such as α-phenyl-N-tert-butyl nitrone (PBN). acs.org When these nitrones react with free radicals, they form stable aminoxyl radicals that can be identified by their unique EPR spectra. acs.org This technique has been used to measure the relative rate constants of radical trapping by various nitrones. acs.org

The hyperfine coupling constants obtained from EPR spectra provide detailed information about the structure of the radical species. For example, the EPR spectrum of the PBN adduct of the 1-hydroxyethyl radical displays a characteristic six-line pattern with specific hyperfine coupling parameters. mdpi.com Similarly, different radical adducts of 2-methyl-2-nitrosopropane, formed from N-tert-butylhydroxylamine, exhibit distinct EPR spectra, as detailed in the table below. nih.gov

Table 1: EPR Spectral Data for Radical Adducts of 2-methyl-2-nitrosopropane (MNP)

| Radical Trapped | Solvent | aN (G) | aH (G) |

|---|---|---|---|

| .C(CH3)NH3+(CO2-) | Aqueous | 15.2 | 0.3 |

| .CD2OD | Aqueous | 16.1 | 1.7 |

| .CH(OH)CH3 | Aqueous | 14.8 | 1.82 |

| .CH2(SO)CH3 | DMSO | 15.9 | 10.7 |

| .H | Aqueous | 13.5 | 13.5 |

Data sourced from Lagercrantz C. (1991) nih.gov

High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. In research involving this compound, HPLC is valuable for monitoring the progress of reactions and analyzing the purity of products. For instance, the purity of semi-synthetic ecdysteroid cinnamate (B1238496) esters and tert-butyl oxime ether derivatives has been determined using HPLC. acs.org

In the synthesis of nitrones from N-tert-butylhydroxylamine hydrochloride and various aldehydes, HPLC can be used to track the consumption of reactants and the formation of products over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration. The technique is also crucial for purifying the final products. In some studies, low-resolution mass spectra were recorded on an Agilent HP 1100 LC/MS spectrometer, which combines the separation power of HPLC with the identification capabilities of mass spectrometry. csic.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. lancashire.ac.uk It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. lancashire.ac.uk

In the context of this compound research, GC-MS is used to determine the purity of reaction products and to identify and quantify byproducts. For example, in the synthesis of N-benzylidene-tert-butylamine from benzaldehyde (B42025) and tert-butylamine, GC analysis indicated a 99.7% conversion, with the final product mixture containing 0.2% benzaldehyde and 99.8% N-benzylidene-tert-butylamine. google.com The mass spectrum of the product showed characteristic fragments, aiding in its identification. google.comgoogle.com

GC-MS is also employed in the analysis of more complex reaction mixtures, such as those from the reaction of organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines. cdnsciencepub.com The technique allows for the separation and identification of various products formed during these reactions. cdnsciencepub.com Furthermore, GC-MS is a standard method for analyzing amino acids, polyamines, and carboxylic acids after derivatization, and has been used in studies evaluating the neuroprotective effects of compounds like tert-butylhydroxylamine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the study of this compound derivatives, NMR is used extensively to confirm the structures of synthesized compounds. For example, the ¹H NMR spectrum of N-tert-butyl-N-tert-octyl-O-tert-butylhydroxylamine shows distinct singlets corresponding to the different tert-butyl and tert-octyl groups. orgsyn.org Similarly, the structures of various nitrones synthesized from N-tert-butylhydroxylamine hydrochloride have been confirmed by ¹H and ¹³C NMR spectroscopy. csic.esnih.govnih.gov Chemical shift data, reported in ppm relative to a standard like tetramethylsilane (B1202638) (TMS), provides definitive structural evidence. google.com

The following table presents ¹H NMR data for several compounds derived from N-tert-butylhydroxylamine, illustrating the utility of this technique.

Table 2: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| N-tert-Butyl-N-tert-octyl-O-tert-butylhydroxylamine | CDCl₃ | 1.00 (s, 9H), 1.26 (s, 12H), 1.30 (s, 3H), 1.31 (s, 9H), 1.76 (s, 2H) |

| N-tert-octyl-O-tert-butylhydroxylamine | CDCl₃ | 1.01 (s, 9H), 1.12 (s, 6H), 1.15 (s, 9H), 1.40 (s, 2H), 4.44 (s, 1H) |

| N-benzylidene-tert-butylamine | CDCl₃ | 1.29 (s, 9H), 7.37 (m, 3H), 7.73 (s, 2H), 8.26 (s, 1H) |

| (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide | CDCl₃ | 8.99 (d, J = 1.0 Hz, 1H), 7.50 (s, 1H), 7.19–7.14 (m, 1H), 6.91–6.78 (m, 2H), 1.57 (s, 9H) |

Data sourced from Organic Syntheses orgsyn.org, Google Patents google.com, and ACS Publications nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is useful for studying the electronic properties of molecules containing chromophores and for monitoring the kinetics of reactions that involve a change in light absorption.

In the study of this compound derivatives, UV-Vis spectroscopy can be used to monitor reactions involving colored species or changes in conjugation. For example, the formation of a charge transfer complex between N,N-dibenzylhydroxylamine (a related hydroxylamine) and 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) was confirmed by UV-Vis analysis. core.ac.uk This technique can also be used to monitor the progress of oxidative coupling reactions, where the formation of colored products can be followed spectrophotometrically. escholarship.org In some cases, UV-Vis spectroscopy is used to monitor the potential hydrolysis of synthesized compounds by observing changes in the absorbance at specific wavelengths over time. escholarship.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of newly synthesized compounds.

In research involving this compound, HRMS is routinely used to verify the structures of reaction products. For example, the calculated and found masses for various nitrones and other derivatives are compared to confirm their elemental formulas. csic.esnih.govnih.gov The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. rsc.org

The following table provides examples of HRMS data for several compounds synthesized using N-tert-butylhydroxylamine hydrochloride.

Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide | C₁₁H₁₅NO₂ | 193.1101 | 193.1101 |

| (Z)-N-tert-Butyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide | C₁₉H₃₀N₂O₂ | 318.2307 | 318.2305 |

| Hetero-bis-nitrone hBN3 | C₁₉H₂₂N₂O₂ | 310.1681 | 310.1680 |

| Hetero-bis-nitrone hBN7 | C₁₃H₁₈N₂O₂ | 234.1368 | 234.1368 |

Dilatometry in Polymerization Kinetics Studies

Dilatometry is a technique used to study the kinetics of polymerization by measuring the volume change that occurs as monomer is converted to polymer. vscht.czresearchgate.net Since the density of a polymer is generally higher than that of its corresponding monomer, the total volume of the reaction mixture decreases during polymerization. vscht.cz By monitoring this volume change over time in a calibrated dilatometer, the rate of polymerization can be determined. vscht.cz

While direct studies on this compound using dilatometry are not prevalent in the provided context, the technique is highly relevant to the study of polymerization inhibitors and retarders, a role that hydroxylamines and their derivatives can play. For instance, the inhibition of styrene (B11656) polymerization by N,N-dibenzylhydroxylamine (DBHA) and its mixtures was investigated using dilatometry. core.ac.uk These studies revealed that DBHA is an effective inhibitor, and its mechanism involves quenching peroxyl radicals. core.ac.uk A combination of dilatometry and EPR analysis can provide a comprehensive understanding of the inhibition mechanism, correlating the concentration of radical species with the inhibition time. core.ac.uk This methodology could be applied to investigate the potential role of this compound or its derivatives in controlling polymerization reactions.

Theoretical and Computational Investigations of N Butylhydroxylamine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)